3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a thiophene ring, a piperazine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the thiophene ring, the piperazine ring, and the pyrazine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often using continuous flow reactors to enhance yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or thioethers.
Scientific Research Applications
3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It could be investigated for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as suprofen and articaine, which also exhibit significant biological activity .
Uniqueness
What sets 3-[4-(5-Acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile apart is its unique combination of functional groups and ring systems, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[4-(5-acetylthiophene-2-carbonyl)-3-methylpiperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-10-21(16-13(9-18)19-5-6-20-16)7-8-22(11)17(24)15-4-3-14(25-15)12(2)23/h3-6,11H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGRUOIMXSIMEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=C(S2)C(=O)C)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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